2',4'-Dimethoxy-biphenyl-4-ylamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dimethoxy-biphenyl-4-ylamine hydrochloride typically involves the reaction of 2’,4’-dimethoxy-biphenyl with an amine group under controlled conditions. The reaction is usually carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the general approach would involve similar synthetic routes as those used in laboratory settings, scaled up to meet production demands.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Dimethoxy-biphenyl-4-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into a nitro group.
Reduction: Reduction reactions can convert the nitro group back to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
Oxidation: The major product is typically a nitro-substituted biphenyl compound.
Reduction: The primary product is the original amine compound.
Substitution: The products vary depending on the nucleophile used but generally result in substituted biphenyl derivatives.
Scientific Research Applications
2’,4’-Dimethoxy-biphenyl-4-ylamine hydrochloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving protein interactions and enzyme activity.
Medicine: Research into potential therapeutic applications, although not yet widely documented, is ongoing.
Mechanism of Action
The mechanism of action for 2’,4’-Dimethoxy-biphenyl-4-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Dimethoxy-biphenyl-4-ylamine
- 4-Amino-2’,4’-dimethoxybiphenyl
- 2’,4’-Dimethoxy-4-biphenylamine
Uniqueness
2’,4’-Dimethoxy-biphenyl-4-ylamine hydrochloride is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This makes it particularly useful in specialized research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
4-(2,4-dimethoxyphenyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c1-16-12-7-8-13(14(9-12)17-2)10-3-5-11(15)6-4-10;/h3-9H,15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQAAQHCALQYTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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